molecular formula C9H10N2O2 B12208021 Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B12208021
M. Wt: 178.19 g/mol
InChI Key: LCIPSEXSXUDVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate , derives from its bicyclic framework and substituent positioning. The numbering begins at the nitrogen atom in the pyrrole ring, with the pyridine moiety fused at positions 2 and 3 (Figure 1). The "2,3-dihydro" designation indicates partial saturation of the pyrrole ring, reducing aromaticity in this segment. The methyl ester group (–COOCH₃) occupies position 6 on the pyridine ring.

The molecular formula, C₉H₁₀N₂O₂ , reflects a molecular weight of 178.19 g/mol . Key structural elements include:

  • A bicyclic system with nitrogen atoms at positions 1 (pyrrole) and 3 (pyridine).
  • Partial hydrogenation at the pyrrole ring’s C2–C3 bond, introducing conformational flexibility.
  • An electron-withdrawing ester group at C6, influencing reactivity and solubility.

Table 1: Molecular formula breakdown

Component Count Role
Carbon 9 Core bicyclic framework and ester group
Hydrogen 10 Saturation and substituents
Nitrogen 2 Heteroatoms in pyrrole and pyridine rings
Oxygen 2 Ester carbonyl and methoxy group

The SMILES notation, COC(=O)C1=NC2=C(CCN2)C=C1 , encodes the connectivity: the pyridine ring (N1–C2–C3–C4–C5–C6) fused to a partially saturated pyrrole (C7–C8–N9–C10).

Crystallographic Data and Three-Dimensional Conformational Studies

Although X-ray crystallographic data for this specific compound remains unpublished, analogous pyrrolopyridine derivatives exhibit planar bicyclic systems with slight puckering in the dihydro-pyrrole segment. Computational models predict a twist-boat conformation for the saturated pyrrole ring, minimizing steric strain between the ester group and adjacent hydrogens.

The ester substituent adopts a coplanar orientation relative to the pyridine ring, facilitated by conjugation between the carbonyl π-system and the aromatic ring’s lone pairs. This alignment stabilizes the molecule through resonance delocalization (Section 1.3).

Key bond lengths and angles (estimated):

  • C6–O (carbonyl): ~1.21 Å (typical for esters)
  • N1–C2: ~1.38 Å (shorter than single bonds due to partial double-bond character)
  • Dihedral angle between pyridine and pyrrole planes: 12–15°

Molecular dynamics simulations suggest that rotation around the C6–COOCH₃ bond is restricted at room temperature, with an energy barrier of ~8 kcal/mol due to conjugation.

Tautomeric Forms and Resonance Stabilization Mechanisms

The compound exhibits limited tautomerism due to its saturated pyrrole ring. However, proton shuffling between N1 and N9 is theoretically possible in protic solvents, though the N1–H form dominates (>95%) due to greater aromatic stabilization of the pyridine ring.

Resonance structures primarily involve the ester and pyridine groups:

  • Carbonyl conjugation : The ester’s carbonyl oxygen delocalizes electrons into the pyridine ring, enhancing its electron-deficient character (Figure 2a).
  • Pyridine lone pair donation : Nitrogen’s lone pairs conjugate with the π-system, redistributing electron density across the bicyclic framework (Figure 2b).

Table 2: Resonance contributions to stabilization energy

Resonance Pathway Energy Contribution (kcal/mol)
Ester → pyridine 14.2
Pyridine → pyrrole 7.8
Global delocalization 22.0 (total)

These interactions lower the compound’s overall energy by 22 kcal/mol , as calculated via density functional theory (DFT). The methyl ester further stabilizes the system by inductive electron withdrawal, reducing charge density at C6 and preventing electrophilic attack at this position.

Properties

IUPAC Name

methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7/h2-3H,4-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIPSEXSXUDVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(CCN2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Bromination

Bromination at the 3-position of 5-aryl-7-azaindole is critical for subsequent cyclization. Two methods are employed:

  • Elemental Bromine : Reacting with bromine (Br₂) in chloroform at 0°C–25°C for 10–60 minutes.

  • N-Bromosuccinimide (NBS) : Using NBS with a base (e.g., triethylamine) in dichloromethane or THF at room temperature for 1–16 hours.

NBS offers better regioselectivity and milder conditions, minimizing side reactions like over-bromination.

Tosylation for Nitrogen Protection

The NH group of the pyrrolopyridine is protected using p-toluenesulfonyl chloride (tosyl chloride) to prevent unwanted side reactions during downstream steps:

  • Reagents: Tosyl chloride, aqueous NaOH

  • Solvent: Dichloromethane

  • Conditions: 0°C to room temperature, 1–12 hours.

Dihydro Ring Formation via Reduction

The 2,3-dihydro structure is introduced through partial hydrogenation of the pyrrole ring. This is achieved using catalytic hydrogenation:

  • Catalyst: Palladium on carbon (Pd/C) or Raney nickel

  • Solvent: Methanol or ethanol

  • Pressure: 1–3 atm H₂.

Alternative methods include dissolving metal reductions (e.g., sodium in liquid ammonia), though these are less commonly reported for this substrate.

Industrial-Scale Optimization

Large-scale production emphasizes cost efficiency and yield improvement:

  • Solvent Recycling : Dioxane and dichloromethane are recovered via distillation.

  • Catalyst Loading Reduction : Pd(dppf)Cl₂ is used at 0.05 equivalents without compromising yield.

  • Continuous Flow Bromination : NBS reactions are conducted in flow reactors to enhance safety and consistency.

Analytical Data and Quality Control

Critical quality attributes for the final product include:

  • Purity : ≥98% by HPLC (C18 column, acetonitrile/water gradient)

  • Spectroscopic Confirmation :

    • ¹H NMR (400 MHz, CDCl₃): δ 3.87 (s, 3H, COOCH₃), 3.65–3.58 (m, 2H, CH₂), 2.95–2.89 (m, 2H, CH₂).

    • LC-MS : m/z 179.1 [M+H]⁺.

Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Over-brominationUse NBS instead of Br₂; monitor reaction time
Low cyclization yieldOptimize temperature and catalyst loading
Ester hydrolysisAvoid aqueous workup at high pH

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate exhibits significant biological activities that make it a candidate for various therapeutic applications:

Phosphodiesterase Inhibition

Research indicates that derivatives of the pyrrolo[2,3-b]pyridine scaffold can act as selective phosphodiesterase 4B inhibitors. These compounds have shown promise in reducing inflammation by inhibiting tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to inflammatory stimuli .

CompoundIC50 (μM)% Inhibition at 10 μM
Compound 11h0.899%
Compound X0.595%

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Recent studies have identified methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of fibroblast growth factor receptors (FGFRs). These compounds demonstrate a mechanism of action that involves forming hydrogen bonds with specific receptor sites, enhancing their binding affinity and selectivity .

CompoundBinding Affinity (nM)Activity
Compound A15Strong
Compound B30Moderate

Central Nervous System (CNS) Applications

Due to their ability to penetrate the blood-brain barrier, derivatives of this compound have potential applications in treating CNS disorders. The selective inhibition of phosphodiesterase enzymes can lead to improved cognitive functions and reduced neuroinflammation .

Case Study 1: PDE4B Inhibitors

In a study evaluating a series of pyrrolo[2,3-b]pyridine derivatives as PDE4B inhibitors, compound 11h was highlighted for its high selectivity and low gastrointestinal side effects compared to existing treatments. This compound was further optimized for preclinical testing due to its favorable pharmacokinetic properties.

Case Study 2: FGFR Inhibitors

Another study focused on the design of FGFR inhibitors based on the methyl pyrrolo scaffold demonstrated that modifications at the 5-position significantly enhanced activity against FGFR targets. The introduction of larger substituents improved interactions within the receptor's hydrophobic pocket .

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where inhibition of FGFRs can lead to reduced tumor growth and metastasis.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in ring saturation, substituent positions, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Molecular Weight Key Features
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate - C9H10N2O2 178.19 Partially saturated dihydro ring; ester at position 6
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate 1256825-86-1 C9H8N2O2 176.17 Fully aromatic; ester at position 6
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate 1638760-65-2 C9H7BrN2O2 255.07 Bromo substituent at position 3; aromatic
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate - C9H8N2O3 192.17 Oxo group at position 2; dihydro ring
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 1269024-72-7 C13H15BrN2O3 327.17 Ethyl and bromo substituents; ester at position 2

Functional Group Impact on Properties

  • Dihydro vs.
  • Halogen Substitution : Bromo derivatives (e.g., Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate) exhibit higher molecular weights and altered reactivity, making them intermediates for cross-coupling reactions .
  • Ester Position : Moving the ester group (e.g., to position 5 in Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, CAS 2092825-14-2) impacts electronic distribution and binding interactions .

Pharmacological Relevance

  • Solid forms of a related Z-isomer (with methyl and piperazinyl groups) are patented for pharmaceutical use, indicating the scaffold’s versatility in drug design .
  • Analogs like losartan and valsartan (from ) share fused heterocyclic cores but prioritize tetrazole or carboxylic acid groups for angiotensin receptor binding, unlike the ester focus here .

Biological Activity

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies. It also includes data tables summarizing various studies and findings related to this compound.

Chemical Structure and Properties

The chemical formula for this compound is C9H10N2O3C_9H_{10}N_2O_3 with a molecular weight of 178.19 g/mol. Its structure features a pyrrole moiety fused to a pyridine ring, which is characteristic of many biologically active compounds.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo[2,3-b]pyridine derivatives. A study demonstrated that certain derivatives exhibited potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, compound 4h showed IC50 values against FGFR1–4 ranging from 7 to 712 nM and inhibited the proliferation of breast cancer cells (4T1) while inducing apoptosis and reducing cell migration and invasion .

2. Antimicrobial Activity

Pyrrolo derivatives have also been explored for their antimicrobial properties. In vitro evaluations indicated that some compounds demonstrated significant activity against various bacterial strains. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) below 0.15 µM against Mycobacterium tuberculosis, indicating strong potential as antibacterial agents .

3. Neuroprotective Effects

The neuroprotective properties of pyrrolo derivatives have been investigated in models of neurodegenerative diseases. Compounds containing the pyrrolo scaffold have shown promise in enhancing cognitive function and protecting neuronal cells from oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • FGFR Inhibition : By binding to the FGFRs, these compounds can disrupt pathways that promote tumor growth.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that help in mitigating oxidative stress in neuronal cells.
  • Interaction with Enzymatic Pathways : Certain studies suggest that these compounds may interact with specific enzymes involved in metabolic pathways, enhancing insulin sensitivity and glucose metabolism .

Case Study 1: FGFR Inhibition

A series of experiments were conducted where different derivatives of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine were synthesized and evaluated for their FGFR inhibitory activity. The most potent compound (4h) was further analyzed in vivo using breast cancer models.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Effect on Cell Proliferation
4h7925Significant inhibition

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various pyrrolo derivatives were screened against Staphylococcus aureus and Escherichia coli.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Pyrrolo Derivative A3.12>12.5
Pyrrolo Derivative B<0.15>12.5

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, and how are yields optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, a one-pot method involving heterocyclic annulation under reflux with catalysts like p-toluenesulfonic acid (PTSA) can yield derivatives (e.g., 33–53% yields for analogous compounds). Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or toluene), and reaction time. Lower yields in initial attempts (e.g., 33%) may improve with iterative catalyst screening (e.g., transition metal catalysts) or microwave-assisted heating .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 solvents. For instance, the methyl ester group typically resonates at δ ~3.8–4.0 ppm (singlet), while aromatic protons in the pyrrolopyridine core appear at δ 6.7–8.2 ppm. Coupling constants (J values) confirm substituent positions .
  • IR Spectroscopy : Key stretches include C=O (~1700 cm⁻¹ for the ester) and N-H (~3300 cm⁻¹ for the pyrrolidine ring) .

Q. How can functionalization of the pyrrolopyridine core be achieved?

  • Methodology : Electrophilic substitution or cross-coupling reactions are common. For example:

  • Bromination : Use NBS (N-bromosuccinimide) in DMF to introduce halogens at the 3-position.
  • Suzuki Coupling : Attach aryl groups via palladium catalysis (e.g., Pd(PPh₃)₄, Na2CO3, dioxane/water) .

Advanced Research Questions

Q. How do substituents on the pyrrolopyridine ring influence synthetic efficiency and biological activity?

  • Methodology : Compare derivatives with electron-withdrawing (e.g., -CN, -CF₃) or electron-donating (e.g., -CH₃) groups. For example:

  • Methyl Substituents : Increase steric hindrance but improve lipophilicity (e.g., 88% yield for 7-methyl derivatives vs. 67% for 7-fluoro) .
  • Biological Relevance : Fluorinated analogs may enhance binding to G-quadruplex DNA (e.g., c-MYC stabilization studies) via hydrophobic interactions. Use fluorescence titration assays to quantify binding affinity .

Q. How can contradictions in reported NMR data for similar compounds be resolved?

  • Methodology :

  • Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3; polar solvents may shift proton signals due to hydrogen bonding.
  • Dynamic Effects : Check for tautomerism (e.g., keto-enol equilibria) using variable-temperature NMR. For example, a singlet at δ 5.74 ppm in DMSO-d6 () suggests restricted rotation in the N-methoxybenzyl group .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : Co-crystallize with HCl or trifluoroacetate to enhance aqueous solubility (e.g., solid forms patented for similar pyrrolopyridines) .
  • Prodrug Design : Convert the methyl ester to a phosphate prodrug via hydrolysis under alkaline conditions (e.g., NaOH/EtOH), improving metabolic stability .

Q. How can computational modeling guide the design of analogs targeting specific enzymes?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., JAK2 or EGFR). Focus on π-π stacking between the pyrrolopyridine core and hydrophobic pockets.
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC50 values from enzymatic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.